molecular formula C6H13N3S B8316835 1-(1-Dimethylamino-ethylidene)-2-methyl-isothiourea

1-(1-Dimethylamino-ethylidene)-2-methyl-isothiourea

Cat. No. B8316835
M. Wt: 159.26 g/mol
InChI Key: ARYYSSVASUEPGZ-UHFFFAOYSA-N
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Patent
US08404677B2

Procedure details

To the slurry of thiourea (13.6 g, 178.6 mmol) in 130 mL DCM was added N,N-dimethylacetamide dimethylacetal (25 g, 187.6 mmol). The reaction mixture was stirred at room temperature for 5 hours. The mixture was condensed under reduced pressure providing an orange residue. To the residue was added 100 mL THF resulting orange suspension. To the suspension was added iodomethane (14.5 mL) under ice bath, and it was warmed to room temperature. The mixture was further stirred at room temperature for 2 hours resulting precipitates. The reaction was monitored by TLC. The precipitates obtained from the solution were filtered and washed with cold THF yielding pale brown solids (44.89 g, 87.5%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].CO[C:7](OC)([N:9]([CH3:11])[CH3:10])[CH3:8].[CH2:14]1COCC1.IC>C(Cl)Cl>[CH3:10][N:9]([CH3:11])[C:7](=[N:1][C:2](=[NH:4])[S:3][CH3:14])[CH3:8]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
25 g
Type
reactant
Smiles
COC(C)(N(C)C)OC
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
14.5 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
providing an orange residue
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to room temperature
STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
The precipitates obtained from the solution
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with cold THF yielding pale brown solids (44.89 g, 87.5%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CN(C(C)=NC(SC)=N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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